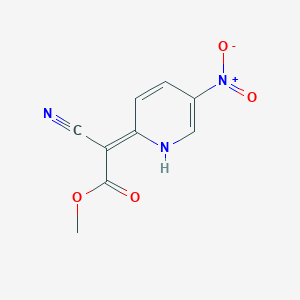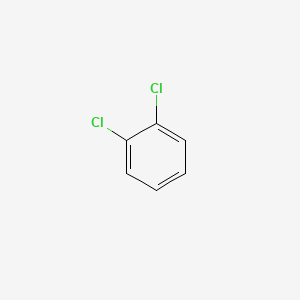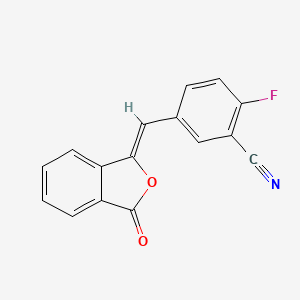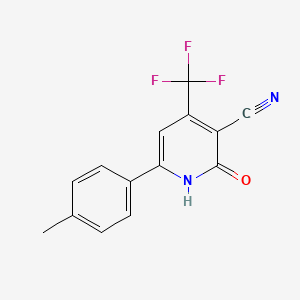![molecular formula C17H26ClNO5S B1146070 2-[(E)-N-[(E)-3-chloroprop-2-enoxy]-C-ethylcarbonimidoyl]-5-(2-ethylsulfonylpropyl)-3-hydroxycyclohex-2-en-1-one CAS No. 111031-17-5](/img/structure/B1146070.png)
2-[(E)-N-[(E)-3-chloroprop-2-enoxy]-C-ethylcarbonimidoyl]-5-(2-ethylsulfonylpropyl)-3-hydroxycyclohex-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Clethodim sulfone is a metabolite of the herbicide clethodim, which belongs to the cyclohexanedione oxime chemical family. Clethodim is widely used as a selective post-emergent herbicide for controlling grass weeds in various crops. Clethodim sulfone is formed through the oxidation of clethodim and is known for its stability and persistence in the environment .
Mechanism of Action
Target of Action
Clethodim Sulfone primarily targets the enzyme acetyl coenzyme A carboxylase (ACCase) . ACCase plays a crucial role in the biosynthesis of fatty acids . By inhibiting this enzyme, Clethodim Sulfone disrupts the normal metabolic processes in plants, leading to their eventual death .
Mode of Action
Clethodim Sulfone, as a selective cyclohexanedione herbicide, exhibits its pesticidal activity by inhibiting ACCase . This inhibition disrupts the synthesis of fatty acids, which are essential components of plant cell membranes and energy storage molecules .
Biochemical Pathways
The primary biochemical pathway affected by Clethodim Sulfone is the fatty acid biosynthesis pathway . By inhibiting ACCase, Clethodim Sulfone prevents the conversion of acetyl-CoA to malonyl-CoA, a critical step in fatty acid biosynthesis . This disruption leads to a deficiency in fatty acids, affecting various downstream processes such as cell membrane formation and energy storage .
Pharmacokinetics
Clethodim Sulfone exhibits high oral absorption, with 88-95% of the administered dose being absorbed based on urine, tissue, expired CO2, cage wash, and residual carcass . The compound is rapidly eliminated, with 94-98% of the administered dose excreted within 48 hours . The principal route of excretion is via urine (87-93%), with a smaller percentage (9-17%) eliminated in the feces . There is no evidence of bioaccumulation .
Result of Action
The molecular and cellular effects of Clethodim Sulfone’s action primarily involve the disruption of fatty acid biosynthesis . This disruption leads to a deficiency in fatty acids, which are crucial for the formation of cell membranes and energy storage . Consequently, the normal functioning of plant cells is disrupted, leading to their eventual death .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Clethodim Sulfone. For instance, soil pH can affect the risk to earthworm-eating birds and mammals . More research is needed to fully understand the impact of various environmental factors on the action of Clethodim Sulfone .
Biochemical Analysis
Biochemical Properties
Clethodim Sulfone plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the primary enzymes it interacts with is acetyl coenzyme A carboxylase (ACCase), which is crucial for fatty acid biosynthesis. Clethodim Sulfone inhibits ACCase, leading to the disruption of lipid metabolism in target organisms . Additionally, Clethodim Sulfone interacts with other biomolecules such as catalase and ascorbate peroxidase, affecting their enzymatic activities . These interactions highlight the compound’s role in modulating oxidative stress responses and metabolic processes.
Cellular Effects
Clethodim Sulfone exerts various effects on different types of cells and cellular processes. In plant cells, it inhibits cell division and elongation, leading to stunted growth and reduced biomass . The compound also affects cell signaling pathways by altering the expression of genes involved in stress responses and metabolic regulation. In animal cells, Clethodim Sulfone has been shown to influence cellular metabolism by disrupting lipid synthesis and energy production. These effects are mediated through the inhibition of key enzymes and the modulation of gene expression.
Molecular Mechanism
The molecular mechanism of Clethodim Sulfone involves its binding interactions with specific biomolecules and the inhibition of enzymatic activities. Clethodim Sulfone binds to the active site of acetyl coenzyme A carboxylase, preventing the enzyme from catalyzing the carboxylation of acetyl-CoA to malonyl-CoA . This inhibition disrupts the fatty acid biosynthesis pathway, leading to a decrease in lipid production. Additionally, Clethodim Sulfone affects the expression of genes involved in oxidative stress responses, further influencing cellular metabolism and function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Clethodim Sulfone change over time due to its stability, degradation, and long-term impact on cellular function. Clethodim Sulfone is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a reduction in its bioactivity . Long-term exposure to Clethodim Sulfone has been shown to cause persistent changes in cellular metabolism and gene expression, indicating potential chronic effects on organismal health.
Dosage Effects in Animal Models
The effects of Clethodim Sulfone vary with different dosages in animal models. At low doses, the compound may cause mild disruptions in lipid metabolism and oxidative stress responses. At high doses, Clethodim Sulfone can lead to significant toxic effects, including liver damage, oxidative stress, and impaired energy production . These dose-dependent effects highlight the importance of understanding the threshold levels for safe exposure to Clethodim Sulfone.
Metabolic Pathways
Clethodim Sulfone is involved in several metabolic pathways, primarily related to lipid metabolism and oxidative stress responses. The compound inhibits acetyl coenzyme A carboxylase, disrupting the fatty acid biosynthesis pathway . Additionally, Clethodim Sulfone affects the activity of enzymes such as catalase and ascorbate peroxidase, which are involved in the detoxification of reactive oxygen species . These interactions influence metabolic flux and the levels of various metabolites within cells.
Transport and Distribution
Clethodim Sulfone is transported and distributed within cells and tissues through specific transporters and binding proteins. The compound can accumulate in lipid-rich tissues due to its lipophilic nature, leading to localized effects on lipid metabolism . Additionally, Clethodim Sulfone may interact with transporters involved in the uptake and efflux of fatty acids, influencing its distribution within the organism.
Subcellular Localization
The subcellular localization of Clethodim Sulfone is primarily within the cytoplasm and lipid-rich organelles such as the endoplasmic reticulum and lipid droplets. The compound’s activity and function are influenced by its localization, as it can directly interact with enzymes and other biomolecules involved in lipid metabolism . Post-translational modifications and targeting signals may also play a role in directing Clethodim Sulfone to specific subcellular compartments.
Preparation Methods
Synthetic Routes and Reaction Conditions
Clethodim sulfone can be synthesized through the oxidation of clethodim. One common method involves the use of oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid. The reaction typically takes place under mild conditions, and the product is purified through standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of clethodim sulfone follows similar synthetic routes but on a larger scale. The process involves the controlled oxidation of clethodim using industrial oxidizing agents and reactors designed for large-scale chemical synthesis. The product is then subjected to purification processes to ensure high purity and quality .
Chemical Reactions Analysis
Types of Reactions
Clethodim sulfone undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert clethodim sulfone to other sulfone derivatives.
Reduction: Clethodim sulfone can be reduced back to clethodim or other intermediates.
Substitution: The sulfone group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products Formed
Oxidation Products: Higher-order sulfones.
Reduction Products: Clethodim and other intermediates.
Substitution Products: Various sulfone derivatives.
Scientific Research Applications
Clethodim sulfone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other chemical compounds.
Biology: Studied for its effects on plant metabolism and its role as a herbicide metabolite.
Medicine: Investigated for potential therapeutic applications due to its stability and reactivity.
Industry: Utilized in the development of agrochemicals and other industrial products .
Comparison with Similar Compounds
Similar Compounds
Clethodim: The parent compound, a selective herbicide.
Clethodim sulfoxide: Another metabolite of clethodim, formed through partial oxidation.
Fomesafen: A herbicide with a different mode of action but used in similar agricultural settings.
Clomazone: Another herbicide used for controlling weeds in crops
Uniqueness
Clethodim sulfone is unique due to its stability and persistence in the environment. Unlike clethodim sulfoxide, which is less stable, clethodim sulfone remains in the environment for extended periods, providing valuable insights into the long-term effects of clethodim use. Its chemical structure also allows for various chemical transformations, making it a versatile compound for research and industrial applications .
Properties
CAS No. |
111031-17-5 |
|---|---|
Molecular Formula |
C17H26ClNO5S |
Molecular Weight |
391.9 g/mol |
IUPAC Name |
2-[(Z)-N-[(E)-3-chloroprop-2-enoxy]-C-ethylcarbonimidoyl]-5-(2-ethylsulfonylpropyl)-3-hydroxycyclohex-2-en-1-one |
InChI |
InChI=1S/C17H26ClNO5S/c1-4-14(19-24-8-6-7-18)17-15(20)10-13(11-16(17)21)9-12(3)25(22,23)5-2/h6-7,12-13,20H,4-5,8-11H2,1-3H3/b7-6+,19-14- |
InChI Key |
GLOKEOJMCXNRJB-SUJSHMTESA-N |
SMILES |
CCC(=NOCC=CCl)C1=C(CC(CC1=O)CC(C)S(=O)(=O)CC)O |
Isomeric SMILES |
CC/C(=N/OC/C=C/Cl)/C1=C(CC(CC1=O)CC(C)S(=O)(=O)CC)O |
Canonical SMILES |
CCC(=NOCC=CCl)C1=C(CC(CC1=O)CC(C)S(=O)(=O)CC)O |
Synonyms |
2-[1-[[(3-Chloro-2-propen-1-yl)oxy]imino]propyl]-5-[2-(ethylsulfonyl)propyl]-3-hydroxy-2-cyclohexen-1-one |
Origin of Product |
United States |
Q1: What are the analytical challenges in detecting Clethodim and its metabolites in crops, and how does the research address them?
A1: Clethodim can degrade into its metabolites, Clethodim Sulfoxide and Clethodim Sulfone, making accurate quantification challenging. The research by [, ] addresses this by oxidizing both Clethodim and Clethodim Sulfoxide to Clethodim Sulfone using m-chloroperoxybenzoic acid before analysis. This approach simplifies the process by quantifying a single stable metabolite, Clethodim Sulfone, representing the total residue of Clethodim and its degradation products. The developed method utilizes liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) [] or confirmation by LC/MS with electrospray ionization (ESI) [], ensuring high sensitivity and selectivity for trace analysis in complex matrices like soil and various crops.
Q2: How sensitive and effective are the developed analytical methods for detecting Clethodim Sulfone in real-world samples?
A2: The research demonstrates the high sensitivity and effectiveness of the developed methods for analyzing Clethodim Sulfone in real-world samples. The limit of detection (LOD) for Clethodim Sulfone in both soil and tobacco samples was determined to be 0.024 - 0.06 mg/kg, while the limit of quantification (LOQ) ranged from 0.08 - 0.2 mg/kg []. This level of sensitivity allows for the detection of trace amounts of the compound, ensuring the safety and regulatory compliance of agricultural products. The method's efficacy is evident in its successful application to analyze real soil and tobacco samples, demonstrating its practical value in monitoring Clethodim residues in the environment and agricultural products. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-phenethyl-2-phenylsulphanylMethyl-1,4-dioxa-8-azaspiro[4,5]decane](/img/new.no-structure.jpg)
![3-bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1145990.png)



![4-Methyl-2-(2-methyl-1h-imidazol-1-yl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine](/img/structure/B1146000.png)
![S-[2-Hydroxy-1-(4-hydroxyphenyl)ethyl]-L-glutathione](/img/structure/B1146002.png)


![N'-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1H-purin-6-yl]-N,N-bis(2-methylpropyl)methanimidamide](/img/structure/B1146010.png)

